2-[2-(4-Chloroanilino)-4-thiophen-2-yl-1,3-thiazol-5-yl]acetic acid
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Overview
Description
2-[2-(4-Chloroanilino)-4-thiophen-2-yl-1,3-thiazol-5-yl]acetic acid is a complex organic compound that features a thiazole ring, a thiophene ring, and a chloroaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Chloroanilino)-4-thiophen-2-yl-1,3-thiazol-5-yl]acetic acid typically involves multi-step reactions. One common method includes the condensation of 2-bromo-1-(4-chlorophenyl)ethanone with thiourea to form the thiazole ring. This intermediate is then reacted with thiophene-2-carboxylic acid under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Chloroanilino)-4-thiophen-2-yl-1,3-thiazol-5-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group on the chloroaniline moiety can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl2).
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
2-[2-(4-Chloroanilino)-4-thiophen-2-yl-1,3-thiazol-5-yl]acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of 2-[2-(4-Chloroanilino)-4-thiophen-2-yl-1,3-thiazol-5-yl]acetic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. The chloroaniline moiety can interact with cellular proteins, disrupting their function and leading to antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chloroanilino)-2-oxoethylsulfinylacetic acid
- 2-(4-Chloroanilino)-2-oxoethylsulfonylacetic acid
- 2-(3-Chloroanilino)-2-oxoethylthioacetic acid
Uniqueness
2-[2-(4-Chloroanilino)-4-thiophen-2-yl-1,3-thiazol-5-yl]acetic acid is unique due to the presence of both a thiazole and thiophene ring, which confer distinct electronic properties and reactivity. This makes it particularly useful in the development of advanced materials and pharmaceuticals .
Properties
Molecular Formula |
C15H11ClN2O2S2 |
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Molecular Weight |
350.8 g/mol |
IUPAC Name |
2-[2-(4-chloroanilino)-4-thiophen-2-yl-1,3-thiazol-5-yl]acetic acid |
InChI |
InChI=1S/C15H11ClN2O2S2/c16-9-3-5-10(6-4-9)17-15-18-14(11-2-1-7-21-11)12(22-15)8-13(19)20/h1-7H,8H2,(H,17,18)(H,19,20) |
InChI Key |
VTYLAPPZMSIUIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=C(SC(=N2)NC3=CC=C(C=C3)Cl)CC(=O)O |
Origin of Product |
United States |
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